![molecular formula C11H17ClN4O4 B1670351 地塞米松盐酸盐 CAS No. 149003-01-0](/img/structure/B1670351.png)
地塞米松盐酸盐
描述
科学研究应用
Prevention of Cardiotoxicity
Dexrazoxane hydrochloride is primarily utilized to prevent cardiotoxicity associated with anthracycline chemotherapy. It is FDA-approved for use in women with metastatic breast cancer who have received high cumulative doses of doxorubicin (≥300 mg/m²) and require further treatment. Clinical trials have shown that dexrazoxane significantly reduces the incidence of heart failure and other serious cardiovascular outcomes in these patients .
Clinical Findings:
- A study involving pediatric patients indicated that dexrazoxane did not adversely affect long-term mortality or increase the risk of second cancers while significantly reducing serious cardiovascular events .
- In adult populations, dexrazoxane has been shown to decrease the likelihood of cardiac complications after anthracycline administration .
Management of Extravasation Injuries
Dexrazoxane is also indicated for treating extravasation injuries caused by anthracyclines. When chemotherapy agents leak from veins into surrounding tissues, they can cause severe damage. Dexrazoxane is administered intravenously within 6 hours post-extravasation to mitigate tissue injury. The recommended dosing schedule includes an initial dose followed by additional doses at 48 and 72 hours .
Clinical Findings:
- Studies have demonstrated that early administration of dexrazoxane significantly reduces tissue damage from extravasation, leading to better recovery outcomes for patients .
Pediatric Cancer Trials
A notable clinical trial (P9404) evaluated the long-term outcomes of children with acute lymphoblastic leukemia treated with dexrazoxane during doxorubicin therapy. The trial included 1,308 participants and followed them for over 16 years. Results indicated that dexrazoxane did not increase the risk of cardiovascular mortality or second malignancies compared to controls without dexrazoxane .
Adult Breast Cancer Studies
In adult populations, dexrazoxane has been studied extensively for its cardioprotective effects in women undergoing treatment for metastatic breast cancer. A meta-analysis revealed a significant reduction in heart failure rates among those receiving dexrazoxane compared to those who did not receive it during chemotherapy regimens involving doxorubicin .
Summary of Research Findings
Application | Population | Key Findings |
---|---|---|
Prevention of Cardiotoxicity | Adult women with breast cancer | Reduced incidence of heart failure; no increase in second cancers |
Management of Extravasation | Pediatric and adult patients | Significant reduction in tissue damage from extravasation |
Long-term Outcomes | Pediatric cancer survivors | No adverse impact on mortality or second cancer risk |
作用机制
地塞米松盐酸盐通过两种主要机制发挥作用:
类似化合物:
拉索嗪: 地塞米松的对映体混合物,用作抗癌剂。
EDTA: 一种众所周知的螯合剂,用于各种应用,包括医学和工业。
独特性: 地塞米松盐酸盐在其双重作用机制方面是独一无二的,它将铁螯合和拓扑异构酶 II 抑制结合在一起。 这种双重作用使其特别有效地保护免受蒽环类药物引起的心脏毒性,而不影响化疗的疗效 .
生化分析
Biochemical Properties
Dexrazoxane hydrochloride has two potential pharmacological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II . The anthracycline doxorubicin is able to be reductively activated to produce damaging reactive oxygen species and iron-dependent cellular damage .
Cellular Effects
Dexrazoxane hydrochloride exerts significant cardioprotective effects. It improves left ventricular function, cardiac output, and cardiomyopathy score . Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that chelates to free iron and interferes with iron-mediated free radical generation . This is thought to be responsible, in part, for anthracycline-induced cardiomyopathy .
Molecular Mechanism
Dexrazoxane hydrochloride appears to inhibit the formation of a toxic iron-anthracycline complex . This is achieved by its conversion intracellularly to a ring-opened bidentate chelating agent that binds to free iron, thereby interfering with iron-mediated free radical generation . This mechanism is thought to be responsible for the cardioprotective effects of dexrazoxane hydrochloride .
Temporal Effects in Laboratory Settings
Dexrazoxane hydrochloride has shown sustained cardioprotective effects beyond the treatment period . It appears to regulate the activation of the Akt and Erk signaling pathways over time in the course of doxorubicin-induced cardiomyopathy .
Dosage Effects in Animal Models
The effects of dexrazoxane hydrochloride vary with different dosages in animal models . It has been shown to reduce or prevent various toxicities, including doxorubicin toxicity, daunorubicin toxicity, and others .
Metabolic Pathways
Dexrazoxane hydrochloride is metabolized by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions .
Transport and Distribution
Following a rapid distributive phase, dexrazoxane hydrochloride reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of dexrazoxane hydrochloride suggests its distribution primarily in the total body water .
Subcellular Localization
Dexrazoxane hydrochloride readily penetrates cell membranes . It is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated oxygen free radical generation . This suggests that dexrazoxane hydrochloride may localize in areas of the cell where free iron is present.
准备方法
合成路线和反应条件: 地塞米松盐酸盐的制备涉及几个关键步骤。该过程以 1,2-丙二胺作为初始原料。该化合物进行拆分以获得 (S)-1,2-丙二胺的盐酸盐。然后将该中间体与溴乙酸缩合形成 (S)-1,2-二氨基丙烷四乙酸盐。 最后,使用酰胺作为氨源合成地塞米松 .
工业生产方法: 在工业环境中,地塞米松盐酸盐的合成遵循类似的路线,但针对大规模生产进行了优化。 该过程涉及使用大型反应瓶、温度控制和纯化步骤,以确保最终产品的产率高且纯度高 .
化学反应分析
反应类型: 地塞米松盐酸盐经历了几种类型的化学反应,包括水解和螯合。 它被水解成一种铁螯合的 EDTA 型结构,这对它的心脏保护特性至关重要 .
常用试剂和条件: 地塞米松盐酸盐的水解通常在有水和酸性条件下进行。 螯合反应涉及铁离子的结合,这有助于防止有毒的铁-蒽环类复合物的形成 .
形成的主要产物: 地塞米松盐酸盐水解形成的主要产物是一种 EDTA 型结构,它能有效地螯合铁离子。 该产物是该化合物减轻心脏毒性的能力的原因 .
相似化合物的比较
Razoxane: The racemic mixture of dexrazoxane, used as an anticancer agent.
EDTA: A well-known chelating agent used in various applications, including medicine and industry.
Uniqueness: Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. This dual action makes it particularly effective in protecting against anthracycline-induced cardiotoxicity without compromising the efficacy of the chemotherapy .
生物活性
Dexrazoxane hydrochloride, known by its brand name Zinecard, is primarily recognized for its cardioprotective properties, particularly in patients undergoing treatment with anthracycline chemotherapy agents such as doxorubicin. This compound has garnered attention due to its dual role as a topoisomerase II inhibitor and an intracellular ion chelator , which contributes to its biological efficacy.
Dexrazoxane acts through several mechanisms:
- Topoisomerase II Inhibition : It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the interface between ATPase promoters, dexrazoxane effectively reduces the enzyme's activity, which is essential in cancer cell proliferation .
- Iron Chelation : As a cyclic derivative of EDTA, dexrazoxane chelates iron ions, decreasing the formation of reactive oxygen species (ROS) that contribute to cardiotoxicity associated with anthracyclines. This chelation process is believed to mitigate oxidative stress in cardiac tissues, thereby protecting against anthracycline-induced cardiomyopathy .
- Activation of Survival Pathways : Dexrazoxane has been shown to activate the PI3K/Akt survival pathway, further enhancing its cardioprotective effects by promoting cell survival in the presence of oxidative stress .
Cardioprotection in Adults and Children
Recent meta-analyses have demonstrated that dexrazoxane significantly reduces the risk of clinical heart failure in adults treated with anthracyclines. The relative risk (RR) for heart failure was found to be 0.22 (95% CI 0.11 to 0.43) across several studies involving 1221 adults . In pediatric populations, while some studies indicated a potential benefit, the evidence remains less robust, with a RR of 0.20 (95% CI 0.01 to 4.19) suggesting no significant difference in heart failure risk .
Case Studies and Trials
- Cardiotoxicity Prevention : In a clinical trial involving adults receiving doxorubicin, dexrazoxane was associated with decreased markers of myocardial injury compared to control groups . This study highlights the compound's potential in preventing cardiotoxicity without adversely affecting tumor response rates or overall survival.
- Secondary Malignancies : Concerns have been raised regarding the potential for dexrazoxane to increase the risk of secondary malignancies, particularly in children. However, no significant evidence has been found linking dexrazoxane use in adults to increased cancer risk .
Pharmacokinetics
Dexrazoxane is administered intravenously and has complete bioavailability upon administration. Its pharmacokinetic profile includes:
- Volume of Distribution : Ranges from 9 to 22.6 L/m².
- Protein Binding : Very low (< 2%).
- Metabolism : Hydrolyzed by dihydropyrimidine amidohydrolase in the liver and kidneys.
- Elimination Half-life : Approximately 2.5 hours.
- Clearance Rates : Varies based on dosages used in combination with doxorubicin .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Name | 4-[(2S)-2-(3,5-Dioxopiperazin-1-yl)propyl]piperazine-2,6-dione hydrochloride |
Mechanism of Action | Topoisomerase II inhibition; Iron chelation; PI3K/Akt pathway activation |
Cardiotoxicity Prevention | RR for heart failure in adults: 0.22; Pediatric studies show mixed results |
Pharmacokinetics | Bioavailability: IV; Half-life: 2.5 hours; Clearance: Varies based on dosage |
Concerns | Potential increased risk of secondary malignancies in children |
属性
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
Record name | Dexrazoxane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-01-0, 1263283-43-7 | |
Record name | Cardioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexrazoxane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrazoxane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrazoxane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXRAZOXANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。